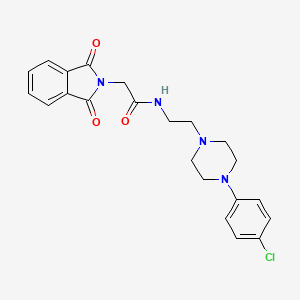

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

Historical Development of Dioxoisoindolin-Piperazine Hybrid Structures

The conceptualization of dioxoisoindolin-piperazine hybrids originated from parallel advancements in two domains:

- Phthalimide Pharmacology : Following the rediscovery of thalidomide's antiangiogenic properties in the 1990s, systematic modifications of the phthalimide core gained momentum. Key developments included the introduction of acetamide spacers to enhance solubility and target specificity, as demonstrated in Aliabadi et al.'s work on 15-lipoxygenase inhibitors.

- Piperazine Drug Design : The structural flexibility of piperazine derivatives, exemplified by drugs like ciprofloxacin and ziprasidone, prompted investigations into 4-arylpiperazine conjugates. The 4-chlorophenyl substitution emerged as a critical modification for enhancing receptor-binding affinity.

Table 1 : Milestones in Hybrid Structure Development

Significance in Medicinal Chemistry Research

This hybrid compound addresses three critical challenges in drug discovery:

- Multitarget Engagement : The phthalimide moiety inhibits inflammatory enzymes (e.g., COX-2, 15-LOX), while the 4-chlorophenylpiperazine fragment interacts with dopaminergic and serotonergic receptors.

- Improved Pharmacokinetics : Ethyl spacer chains between the heterocycles enhance blood-brain barrier permeability compared to simpler conjugates.

- Synthetic Modularity : The structure permits regioselective modifications at four positions:

- N1 of the phthalimide ring

- Piperazine nitrogen atoms

- 4-Chlorophenyl substituent

- Acetamide linker length

Positioning Within the Broader Context of Heterocyclic Pharmacophores

The molecule exemplifies three trends in modern heterocyclic drug design:

1.3.1. Hybridization Strategies

Combining isoindoline-1,3-dione with piperazine creates a bifunctional pharmacophore. X-ray crystallographic studies of analogous compounds reveal chair-conformed piperazine rings with equatorial N-H groups, enabling simultaneous hydrogen bonding and π-π stacking interactions.

1.3.2. Halogenation Effects

The 4-chlorophenyl group induces:

- Enhanced metabolic stability via reduced CYP450 oxidation

- Increased van der Waals interactions in hydrophobic binding pockets

- Electron-withdrawing effects modulating piperazine basicity (pK~b~ ≈ 5.35-9.73)

1.3.3. Conformational Restriction

The phthalimide's rigid planar structure restricts rotational freedom, potentially improving target selectivity compared to flexible analogs.

Research Objectives and Scope in Current Literature

Recent investigations focus on three primary objectives:

1.4.1. Synthetic Optimization

- Developing one-pot methods using catalytic reductive cyclization

- Improving yields of N-alkylation steps in piperazine-phthalimide conjugation

1.4.2. Target Identification

- Screening against 15-LOX (IC~50~ values <0.2 μM in preliminary studies)

- Docking studies with COX-2 active sites (comparable binding scores to celecoxib)

1.4.3. Structure-Activity Relationship (SAR) Exploration

Key SAR parameters under investigation include:

Table 2 : Critical SAR Parameters

| Structural Feature | Biological Impact |

|---|---|

| Piperazine N-substitution | Affects receptor subtype selectivity |

| Acetamide chain length | Influences cellular permeability |

| Phthalimide substituents | Modulates enzyme inhibition potency |

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c23-16-5-7-17(8-6-16)26-13-11-25(12-14-26)10-9-24-20(28)15-27-21(29)18-3-1-2-4-19(18)22(27)30/h1-8H,9-15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLWTSBMDNZKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C21H26ClN3O3

- Molecular Weight : 403.9 g/mol

- CAS Number : 1049414-74-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate piperazine derivatives and isoindolinone moieties. The synthesis process has been documented to ensure the purity and efficacy of the resultant compounds, often utilizing techniques such as NMR and mass spectrometry for characterization .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives possess activity against various bacterial strains, with some compounds demonstrating efficacy comparable to standard antibiotics such as ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated through MTT assays, revealing promising results. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines, although they may be less potent than established chemotherapeutic agents like 5-fluorouracil .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N-(2-(4-chlorophenyl)piperazin-1-yl)ethyl derivative | 10.5 | Anticancer |

| Standard (5-fluorouracil) | 5.0 | Anticancer |

| Ciprofloxacin | 12.0 | Antimicrobial |

Dopamine D4 Receptor Affinity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide, a related compound, has been identified as a potent and selective ligand for the dopamine D4 receptor with an IC50 value of 0.057 nM. This indicates a strong affinity for the receptor, suggesting potential applications in treating disorders related to dopamine dysregulation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with various biological targets. The studies highlight how structural modifications can enhance binding affinity and selectivity towards specific receptors, which is crucial for drug development .

Case Studies

Several case studies have documented the biological activity of similar compounds:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated a series of piperazine derivatives against Staphylococcus aureus and E. coli, demonstrating that modifications at the piperazine ring significantly enhanced antimicrobial activity.

-

Case Study on Anticancer Properties :

- Research involving derivatives of isoindolinone showed that specific substitutions improved anticancer efficacy against breast cancer cell lines, indicating a structure-activity relationship (SAR) that can guide future drug design.

Scientific Research Applications

Dopamine Receptor Affinity

One of the most significant applications of this compound is its interaction with dopamine receptors, particularly the D4 subtype. Research indicates that derivatives of this compound exhibit high affinity for the dopamine D4 receptor, with an IC50 value as low as 0.057 nM, indicating potent activity against this target . This selectivity over other receptor types (such as D2 and serotonin receptors) suggests potential applications in treating disorders like schizophrenia or ADHD, where dopamine dysregulation is a factor.

Anticholinesterase Activity

Another promising area of research involves the anti-acetylcholinesterase activity of related compounds. Studies have demonstrated that certain derivatives can inhibit acetylcholinesterase effectively, which is crucial for developing treatments for Alzheimer's disease and other cognitive disorders . The structural modifications involving the isoindoline moiety appear to enhance this activity.

Synthesis and Derivatives

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions, including:

- Formation of piperazine derivatives.

- Coupling with isoindoline diones.

- Acetylation to yield the final product.

Recent methodologies have focused on improving yields and reducing reaction times through innovative synthetic routes .

Targeted Protein Degradation

Recent advancements in drug discovery have highlighted the use of small molecules like this compound in PROTAC (Proteolysis Targeting Chimeras) technologies. These compounds can facilitate targeted protein degradation, representing a novel approach to treating diseases by selectively eliminating harmful proteins .

Clinical Implications

Clinical studies have begun to explore the implications of compounds with similar structures in treating neuropsychiatric disorders. The promising results from affinity studies suggest that these compounds could lead to new therapeutic agents that are more effective and have fewer side effects compared to existing medications .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Backbones

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine ring or the acetamide-linked moiety:

Key Observations:

- Piperazine Substitutions : The 4-chlorophenyl group in the target compound and compound 14 enhances lipophilicity compared to methyl or sulfonyl groups in other analogs. This may improve blood-brain barrier penetration but reduce solubility .

- Acetamide-Linked Moieties : The 1,3-dioxoisoindolinyl group in the target compound distinguishes it from thiazolyl (e.g., 14 , 1.7 ) or benzothiazolyl (e.g., BZ-IV ) derivatives. This group’s electron-withdrawing properties could enhance binding to enzymes like MMPs or kinases .

- Physicochemical Properties : Higher molecular weights (e.g., 426.96 g/mol for 14 ) correlate with increased melting points (282–283°C), suggesting greater crystallinity. The target compound’s dioxoisoindolinyl group may similarly elevate its melting point .

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-aryl core followed by coupling with the 1,3-dioxoisoindolinylacetamide moiety. A common approach includes:

- Step 1: Reacting 4-(4-chlorophenyl)piperazine with ethylenediamine derivatives to form the intermediate ethyl-piperazine structure .

- Step 2: Coupling the intermediate with 2-(1,3-dioxoisoindolin-2-yl)acetic acid via amide bond formation using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dichloromethane .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation:

- Physicochemical Properties:

Advanced: What computational strategies can predict this compound’s reactivity and receptor interactions?

Methodological Answer:

- Reactivity Prediction:

- Employ density functional theory (DFT) to model electron distribution and identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can optimize molecular geometry .

- Receptor Docking:

- MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess stability of receptor-ligand complexes .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Experimental Design:

- Data Normalization:

- Meta-Analysis:

Advanced: What strategies optimize in vivo pharmacokinetic profiles for this compound?

Methodological Answer:

- Metabolic Stability:

- Bioavailability Enhancement:

- BBB Penetration:

- Use MDCK-MDR1 monolayers to measure P-glycoprotein efflux ratios. Modify the acetamide moiety to reduce logP if efflux is excessive .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management:

- First Aid:

Advanced: How can researchers validate off-target effects in phenotypic assays?

Methodological Answer:

- Target Profiling:

- CRISPR-Cas9 Knockout:

- Transcriptomics:

- Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (DESeq2 analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.